molecular formula C12H15ClN4O2S B6983080 N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]pent-4-ene-1-sulfonamide

N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]pent-4-ene-1-sulfonamide

Cat. No.: B6983080
M. Wt: 314.79 g/mol
InChI Key: KERIFGVJJLFZDN-UHFFFAOYSA-N
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Description

N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]pent-4-ene-1-sulfonamide is a synthetic organic compound that belongs to the class of triazolopyridine derivatives This compound is characterized by the presence of a triazolopyridine core, a chloro substituent at the 6-position, and a sulfonamide group attached to a pent-4-ene chain

Properties

IUPAC Name

N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]pent-4-ene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4O2S/c1-2-3-4-7-20(18,19)14-8-12-16-15-11-6-5-10(13)9-17(11)12/h2,5-6,9,14H,1,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERIFGVJJLFZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCS(=O)(=O)NCC1=NN=C2N1C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]pent-4-ene-1-sulfonamide typically involves the following steps:

  • Formation of the Triazolopyridine Core: : The triazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and hydrazine derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or acetic acid.

  • Chlorination: : The introduction of the chloro substituent at the 6-position of the triazolopyridine core can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is typically performed at elevated temperatures to ensure complete chlorination.

  • Sulfonamide Formation: : The final step involves the reaction of the chlorinated triazolopyridine intermediate with pent-4-ene-1-sulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pent-4-ene chain, leading to the formation of epoxides or hydroxylated derivatives. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

  • Reduction: : Reduction reactions can target the sulfonamide group or the triazolopyridine core. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

  • Substitution: : The chloro substituent at the 6-position can be replaced by other nucleophiles through substitution reactions. Typical reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide, acetic acid as solvent, room temperature to reflux conditions.

    Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent, low temperatures (0-25°C).

    Substitution: NaN3, KSCN, dimethylformamide (DMF) as solvent, elevated temperatures (50-100°C).

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Reduced sulfonamide derivatives, reduced triazolopyridine derivatives.

    Substitution: Azido derivatives, thiocyanate derivatives.

Scientific Research Applications

N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]pent-4-ene-1-sulfonamide has a wide range of applications in scientific research:

  • Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

  • Biology: : In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

  • Medicine: : The compound is studied for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, offering possibilities for the treatment of various diseases.

  • Industry: : In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]pent-4-ene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The triazolopyridine core and the sulfonamide group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]but-4-ene-1-sulfonamide
  • N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]hex-4-ene-1-sulfonamide
  • N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]pent-4-yne-1-sulfonamide

Uniqueness

N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]pent-4-ene-1-sulfonamide stands out due to its specific combination of a triazolopyridine core, a chloro substituent, and a pent-4-ene sulfonamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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